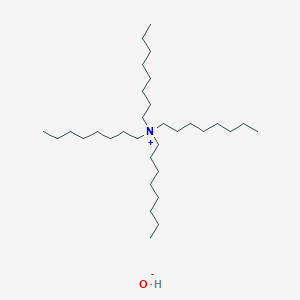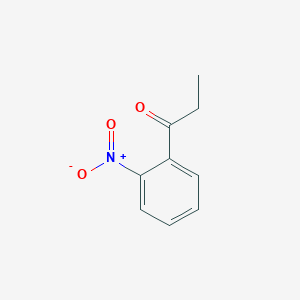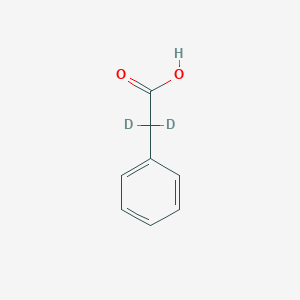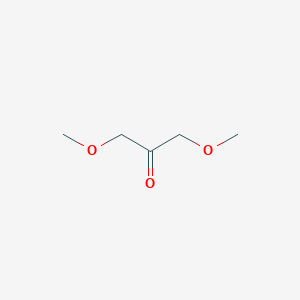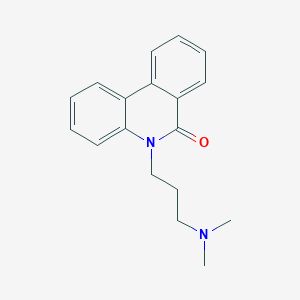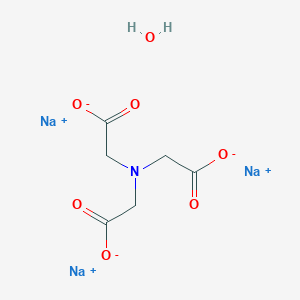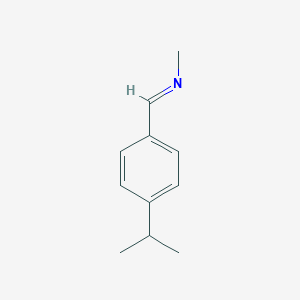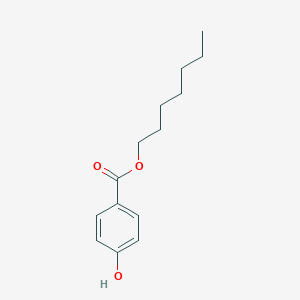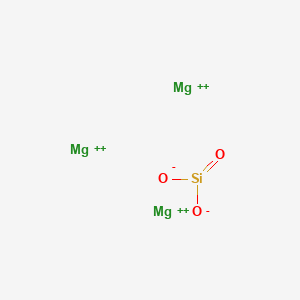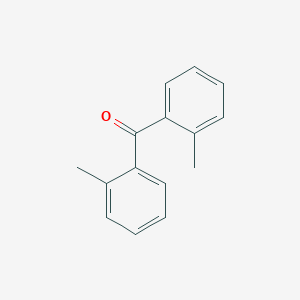
Bis(2-methylphenyl)methanone
Übersicht
Beschreibung
Bis(2-methylphenyl)methanone, also known as bis(m-tolyl)ketone, is a chemical compound that consists of a ketone functional group flanked by two 2-methylphenyl groups. This compound is part of a broader class of bis(aryl)methanones, which have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of bis(2-methylphenyl)methanone-like compounds can be achieved through various methods. For instance, bis(4-alkoxyphenyl)methanols can be transformed into polysubstituted cyclopentenes using Lewis acid-catalyzed reactions with (diarylmethylene)cyclopropanes, as described in the synthesis of related compounds . Additionally, the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives, which are structurally related to bis(2-methylphenyl)methanone, has been reported, providing insights into the synthetic strategies that could be applied to bis(2-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of bis(2-methylphenyl)methanone can be inferred from related compounds. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provides information on the molecular conformation and packing, which could be similar in bis(2-methylphenyl)methanone due to the presence of phenyl groups and a central methanone . The molecular conformation and crystal packing of bis(benzo[b]thiophen-2-yl)methanone derivatives also offer comparative insights into the structure of bis(2-methylphenyl)methanone .
Chemical Reactions Analysis
Bis(2-methylphenyl)methanone and its derivatives can participate in various chemical reactions. For example, bis(1H-2-indolyl)methanones, which share the methanone group, have been studied as inhibitors of the platelet-derived growth factor receptor kinase, indicating the potential reactivity of the methanone group in biological systems . Furthermore, the palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols suggests that bis(2-methylphenyl)methanone could undergo similar palladium-catalyzed transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-methylphenyl)methanone can be deduced from related compounds. For instance, the synthesis and properties of acylphosphanes, which include the analysis of NMR and IR spectroscopy, provide valuable information on the binding and structural properties that could be relevant to bis(2-methylphenyl)methanone . Additionally, the crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane, such as interplanar angles and dihedral angles, can be used to predict the physical properties of bis(2-methylphenyl)methanone .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties : A study synthesized bromophenols derived from bis(3,4-dimethoxyphenyl)methanone and evaluated their antioxidant and radical scavenging activities. These synthesized bromophenols demonstrated effective antioxidant power (Balaydın et al., 2010).
Antibacterial and Antifungal Activities : Another derivative of Bis(2-methylphenyl)methanone, specifically Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone, was synthesized and tested for its antifungal and antibacterial properties (Jalbout et al., 2006).
Photochemical Reactivity : Research into the photochemical reactivity of spirodienone, obtained by oxidizing bis(2-hydroxy-3,5-di-t-butylphenyl)methanone, revealed its ability to form dibenzofuran derivatives upon UV irradiation (Izuoka et al., 1988).
Thermally Activated Fluorescent Emitters : A study explored the use of bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone as thermally activated delayed fluorescent emitters for blue emission colors, demonstrating their high efficiency (Kim, Choi, & Lee, 2016).
Phase Behavior in Molecular Crystals : The heat capacity and phase behavior of bis(4-fluorophenyl)methanone were analyzed, showing significant effects from small amounts of impurities on the thermal behavior of the compound (Saito, Huzisawa, & Ikemoto, 1998).
Inhibitors of Platelet-Derived Growth Factor Receptor Kinase : Bis(1H-2-indolyl)methanones, related to Bis(2-methylphenyl)methanone, were identified as novel inhibitors of platelet-derived growth factor receptor tyrosine kinase, showing potential in targeted therapy (Mahboobi et al., 2002).
UV Stabilizers in Sunscreens : Bis(4-hydroxyphenyl)methanone, a common UV stabilizer, was studied for its potential endocrine-disrupting effects and the need for its removal from aquatic ecosystems was highlighted (Mao et al., 2022).
Eigenschaften
IUPAC Name |
bis(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFAFKPBOLMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906639 | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)methanone | |
CAS RN |
1018-97-9 | |
| Record name | 2,2'-DIMETHYLBENZOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


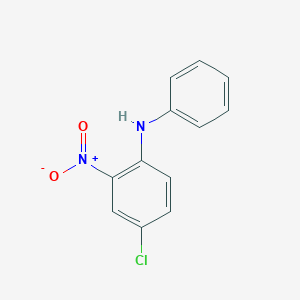
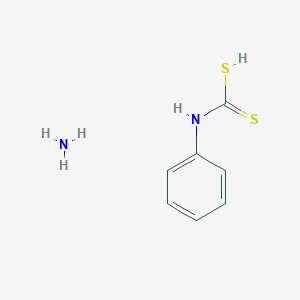
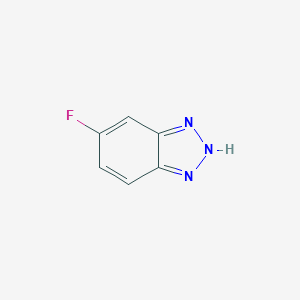
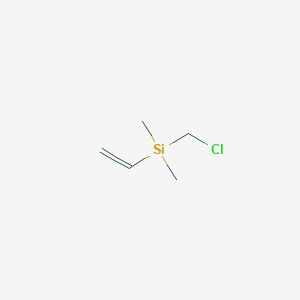
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
